molecular formula C7H7BrO2S B172790 Ethyl 5-bromothiophene-3-carboxylate CAS No. 170355-38-1

Ethyl 5-bromothiophene-3-carboxylate

Cat. No.: B172790
CAS No.: 170355-38-1
M. Wt: 235.1 g/mol
InChI Key: LUYMKCLOYODOEI-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carboxylate followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-bromothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromothiophene-3-carboxylate largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in its reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-bromothiophene-3-carboxylate
  • Ethyl 5-bromothiophene-2-carboxylate
  • Ethyl 2-bromothiophene-3-carboxylate

Comparison: Ethyl 5-bromothiophene-3-carboxylate is unique due to the position of the bromine atom and ester group on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

ethyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYMKCLOYODOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571073
Record name Ethyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-38-1
Record name 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170355-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-thiophene-3-carboxylic acid (14.5 g, 70 mmol) was dissolved in SOCl2 and the mixture was refluxed for 2 hours. The mixture was concentrated under reduced pressure to give a yellow oil. The oil was was dissolved in EtOH and the mixture was refluxed for 1 hour, then concentrated under reduced pressure to give 5-bromo-thiophene-3-carboxylic acid ethyl ester as an oil (16.46 g, quantitative).
Quantity
14.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

20 g (147 mmol) of aluminum chloride are added portionwise to a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane, cooled beforehand to 0° C. The reaction medium is warmed to room temperature and a solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added. After reaction for 50 minutes at room temperature, the reaction medium is poured into a water+ice mixture and extracted with dichloromethane. The organic phase is dried over magnesium sulfate, filtered and evaporated under vacuum. The residue obtained is purified by chromatography on a column of silica eluted with a 9/1 heptane/ethyl acetate mixture. 9 g (57%) of ethyl 5-bromothiophene-3-carboxylate are obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-bromo-thiophene-3-carboxylic acid (18.2 g, 0.09 mol) was dissolved in absolute ethanol (150 ml) and H2SO4 (5 ml), and the mixture was refluxed for 5 hours. The mixture was concentrated under vacuum to give a yellow oil, then diluted with a mixture of ethyl acetate (100 ml) and saturated brine (200 ml), and mixed, let standing for layer separation. The aqueous layer was washed with ethyl acetate (25 ml twice). The extract and the organic layer was adjusted with Na2CO3 (10%) to pH=8, and the organic phase was separated and washed with saturated brine to pH=7, dried over anhydrous Na2SO4 over night. The organic layer was concentrated under reduced pressure to give 5-bromo-thiophene-3-carboxylic acid ethyl ester as yellow oil (15 g).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

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